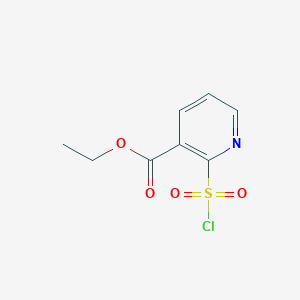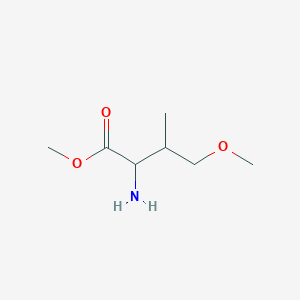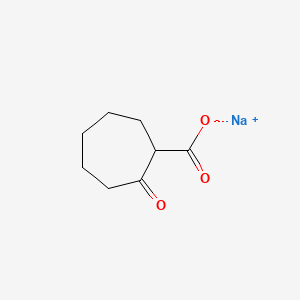
Sodium 2-oxocycloheptane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 2-oxocycloheptane-1-carboxylate is a chemical compound with the molecular formula C8H11NaO3. It is a sodium salt derivative of 2-oxocycloheptane-1-carboxylic acid. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-oxocycloheptane-1-carboxylate typically involves the reaction of 2-oxocycloheptane-1-carboxylic acid with a sodium base, such as sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by evaporation and crystallization.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial production.
Analyse Des Réactions Chimiques
Types of Reactions: Sodium 2-oxocycloheptane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The sodium ion can be replaced by other cations through ion-exchange reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Water, ethanol, acetone.
Major Products Formed:
Oxidation Products: 2-oxocycloheptane-1-carboxylic acid, cycloheptanone.
Reduction Products: 2-hydroxycycloheptane-1-carboxylate.
Applications De Recherche Scientifique
Sodium 2-oxocycloheptane-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of sodium 2-oxocycloheptane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of biologically active metabolites. It can also modulate the activity of certain proteins and receptors, influencing cellular processes such as signal transduction and gene expression.
Comparaison Avec Des Composés Similaires
Sodium 2-oxocycloheptane-1-carboxylate can be compared with other similar compounds, such as:
Sodium 2-oxocyclohexane-1-carboxylate: Similar structure but with a six-membered ring, leading to different reactivity and applications.
Sodium 2-oxocyclopentane-1-carboxylate: Contains a five-membered ring, resulting in distinct chemical properties and uses.
The uniqueness of this compound lies in its seven-membered ring structure, which imparts specific reactivity and potential for diverse applications in various fields.
Propriétés
Formule moléculaire |
C8H11NaO3 |
|---|---|
Poids moléculaire |
178.16 g/mol |
Nom IUPAC |
sodium;2-oxocycloheptane-1-carboxylate |
InChI |
InChI=1S/C8H12O3.Na/c9-7-5-3-1-2-4-6(7)8(10)11;/h6H,1-5H2,(H,10,11);/q;+1/p-1 |
Clé InChI |
PIXOSXFHPNKQJN-UHFFFAOYSA-M |
SMILES canonique |
C1CCC(C(=O)CC1)C(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(7-bromo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}piperidine-2,6-dione](/img/structure/B13557629.png)
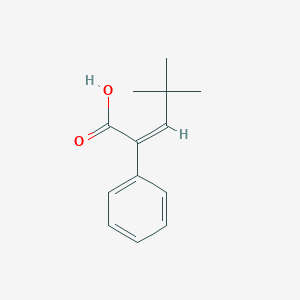
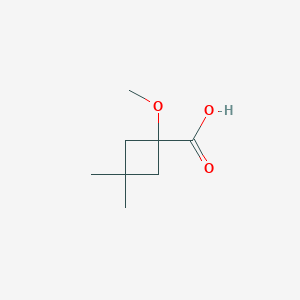
![tert-butylN-{2-[5-(chloromethyl)-5-methyl-4,5-dihydro-1,2-oxazol-3-yl]propan-2-yl}carbamate](/img/structure/B13557653.png)
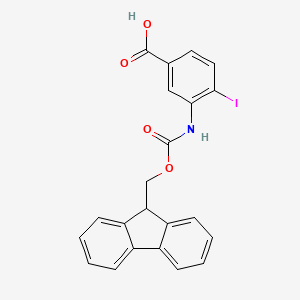
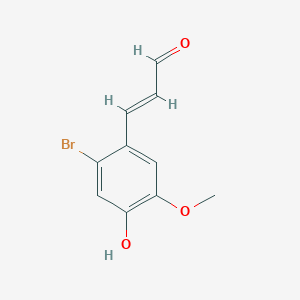

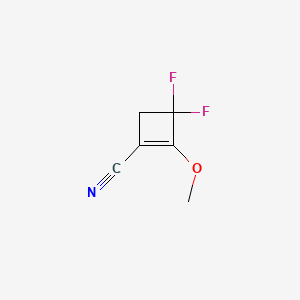
![Methyl9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylatehydrochloride](/img/structure/B13557670.png)
